molecular formula C₅₈H₈₄N₁₄O₁₆S B1663488 Physalemin CAS No. 2507-24-6

Physalemin

カタログ番号 B1663488
CAS番号: 2507-24-6
分子量: 1265.4 g/mol
InChIキー: SHSUJLMLURFKID-YFUSJSQUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Physalemin is an undecapeptide belonging to the group of proteins named tachykinins . It was found in the skin of the amphibian Physalaemus fuscumaculatus . The molecular formula of Physalemin is C58H84N14O16S, and it has a molecular weight of 1265.44 .


Synthesis Analysis

Physalemin was synthesized by Bernardi et al., and Nakamura et al . A solid-phase synthesis was also performed by W. Voelter et al . The synthesis of Physalemin is a complex process that requires a deep understanding of peptide chemistry .


Molecular Structure Analysis

The molecular structure of Physalemin is complex, with a molecular formula of C58H84N14O16S . It belongs to the group of proteins named tachykinins . The structure analysis of such complex molecules often involves techniques like X-ray crystallography and other advanced analytical methods .


Physical And Chemical Properties Analysis

Physalemin has a decomposition temperature of 180°C . Its optical rotation is -56° (c = 0.2 in ethanol) . The UV max is at 278 nm (e 1780) . It slowly loses activity when incubated in blood and is inactivated by liver and kidney homogenates .

科学的研究の応用

Physalemin is a tachykinin peptide obtained from the Physalaemus frog, closely related to substance P . Like all tachykinins, physalemin is a sialagogue (increases salivation) and a potent vasodilator with hypotensive effects . It’s structure was first elucidated in 1964 .

Researchers can make use of this behavior of Physalemin to study the behavior of smooth muscle - a tissue where neurokinin-1 (NK1) receptors can be found . For example, Shiina et al. (2010) used Physalemin to show that tachykinins as a whole can cause the longitudinal contraction of smooth muscle tissue in esophageal tissue .

Singh et Maji made use of Physalemin’s similarity to Substance P (SP) along with its sequence similarity to Amyloid B-peptide 25-35 [AB (25-35)]. Despite its sequence similarity to SP, Singh et Maji showed that Physalemin had distinct amyloid forming capabilities . Under artificially elevated concentrations of tetrafluoroethylene (TFE) and a short incubation time, Physalemin was able to form amyloid fibrils . These fibrils originating from tackynins like Physalemin were also shown to reduce the neurotoxicity of other Amyloid fibers associated with amyloid induced diseases such as Alzheimer’s disease .

  • Structural Studies

    • Application : Physalemin is known to take on both a linear and helical three-dimensional structure . In aqueous environments, Physalemin preferentially takes on the linear conformation whereas in an environment that simulates a cellular membrane, Physalemin takes on a helical confirmation from the Pro 4 residue to the C-Terminus . This helical conformation is essential to allow the binding of Physalemin to neurokinin-1 (NK1) receptors .
    • Method : Consensus sequences between Substance P (a mammalian tachykinin and agonist of NK1) and Physalemin have been used to confirm that the helical confirmation is necessary for Physalemin to bind to NK1 .
    • Results : This research has helped to understand the structural behavior of Physalemin and its interaction with NK1 receptors .
  • Therapeutic Applications

    • Application : Physalemin has been proposed as a therapeutic agent for the prophylaxis and/or treatment of various diseases . These include cancer, autoimmune diseases, fibrotic diseases, inflammatory diseases, neurodegenerative diseases, infectious diseases, lung diseases, heart and vascular diseases, and metabolic diseases .
    • Method : The peptide compound Pyr-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH2, which is Physalemin, is used in pharmaceutical compositions, preferably in the form of a lyophilisate or liquid buffer solution or artificial mother milk formulation or mother milk substitute .
    • Results : While the specific outcomes of these therapeutic applications are not detailed in the source, the patent suggests potential benefits in the treatment of a wide range of diseases .
  • Smooth Muscle Contraction

    • Application : Physalemin is closely related to Substance P (SP), and it also has a higher affinity for the mammalian neurokinin receptors that Substance P can bind to . Researchers can make use of this behavior of Physalemin to study the behavior of smooth muscle - a tissue where neurokinin-1 (NK1) receptors can be found .
    • Method : Shiina et al. (2010) used Physalemin to show that tachykinins as a whole can cause the longitudinal contraction of smooth muscle tissue in esophageal tissue .
    • Results : This research has helped to understand the behavior of smooth muscle tissue in response to tachykinins like Physalemin .
  • Therapeutic Agent

    • Application : Physalemin has been proposed as a therapeutic agent for the prophylaxis and/or treatment of various diseases . These include cancer, autoimmune diseases, fibrotic diseases, inflammatory diseases, neurodegenerative diseases, infectious diseases, lung diseases, heart and vascular diseases, and metabolic diseases .
    • Method : The peptide compound Pyr-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH2, which is Physalemin, is used in pharmaceutical compositions, preferably in the form of a lyophilisate or liquid buffer solution or artificial mother milk formulation or mother milk substitute .
    • Results : While the specific outcomes of these therapeutic applications are not detailed in the source, the patent suggests potential benefits in the treatment of a wide range of diseases .

特性

IUPAC Name

(3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H84N14O16S/c1-31(2)25-39(54(84)66-36(49(61)79)21-24-89-4)65-47(76)30-62-51(81)40(27-34-15-17-35(73)18-16-34)68-55(85)41(26-33-11-6-5-7-12-33)69-53(83)37(13-8-9-22-59)67-56(86)42(28-45(60)74)70-57(87)44-14-10-23-72(44)58(88)43(29-48(77)78)71-50(80)32(3)63-52(82)38-19-20-46(75)64-38/h5-7,11-12,15-18,31-32,36-44,73H,8-10,13-14,19-30,59H2,1-4H3,(H2,60,74)(H2,61,79)(H,62,81)(H,63,82)(H,64,75)(H,65,76)(H,66,84)(H,67,86)(H,68,85)(H,69,83)(H,70,87)(H,71,80)(H,77,78)/t32-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSUJLMLURFKID-YFUSJSQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H]4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H84N14O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501043248
Record name Physalaemin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Physalemin

CAS RN

2507-24-6
Record name Physalaemin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002507246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Physalaemin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHYSALAEMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0T4KV6B9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Physalemin
Reactant of Route 2
Reactant of Route 2
Physalemin
Reactant of Route 3
Reactant of Route 3
Physalemin
Reactant of Route 4
Reactant of Route 4
Physalemin
Reactant of Route 5
Reactant of Route 5
Physalemin
Reactant of Route 6
Reactant of Route 6
Physalemin

Citations

For This Compound
216
Citations
D CANNON, P SKRABANEK, D POWELL… - 1977 - portlandpress.com
… only 44% of physalemin tracer was bound by antibody. Since unlabelled physalemin cross-reacts 100% with our antisera, the presence of '''I on the physalemin tracer may interfere with …
Number of citations: 21 portlandpress.com
A AIa - Bioorganicheskaia Khimiia, 1991 - europepmc.org
Theoretical conformational analysis of N-terminal fragments of the title peptides has been carried out using the potential energy calculations. The number of conformational states for …
Number of citations: 2 europepmc.org
RT Jensen, T Moody, C Pert… - Proceedings of the …, 1978 - National Acad Sciences
… skin (caerulein, bombesin, litorin, and physalemin) as well as a peptide isolated from the … to that of litorin and the amino acid sequence of physalemin is similar to that of eledoisin; …
Number of citations: 310 www.pnas.org
K Folkers, J Hörig, G Rampold, P Lane… - Acta Chem …, 1982 - actachemscand.org
… the chemistry of eledoisin and physalemin was elucidated as … Phea is in SP, Ile8 is in eledoisin, and Tyr8 is in physalemin. … inhibitors of SP, eledoisin and physalemin.12,13 As biological …
Number of citations: 55 actachemscand.org
PT Loosen, CB Nemeroff, G Bissette, GB Burnett… - …, 1978 - Elsevier
… [d-Arg 9 ]-NT, NT 9–13 and physalemin were devoid of hypothermie activity. The most potent peptides studied in reducing body temperature of cold-exposed rats were bombesin and [d-…
Number of citations: 111 www.sciencedirect.com
G Gaudino, A Fasolo - Cell and Tissue Research, 1980 - Springer
… or alternatively with substance P, eledoisin and physalemin, show the absence of cross-… with SP, but also with eledoisin and physalemin. Cuello and coworkers (Cuello et al. 1979) …
Number of citations: 35 link.springer.com
E Theodorsson, B Smedfors, P Hellström… - Sensory Nerves and …, 1991 - Springer
Both intrinsic and extrinsic neurons of the gut respond to mechanical and chemical stimuli by the release of neurotransmitters. We summarize here some of our recent work on the role of …
Number of citations: 14 link.springer.com
S Kamath, E Coutinho - Journal of biosciences, 1997 - Springer
The tachykinins are a family of gastrointestinal peptides comprising eight members: substance P, neurokinin A, neurokinin B, eledoisin, physalemin, uperolein, kassinin and …
Number of citations: 5 link.springer.com
P Substance - Mediators and Drugs in Gastrointestinal Motility, 1982 - Springer-Verlag
Number of citations: 1
V Erspamer, GF Erspamer, G Linari - Substance P. Euler, US, Pernow, B.(eds.)
Number of citations: 3

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。